molecular formula C11H16NNaO3S B7909425 sodium;3-(N-ethylanilino)propane-1-sulfonate

sodium;3-(N-ethylanilino)propane-1-sulfonate

Cat. No.: B7909425
M. Wt: 265.31 g/mol
InChI Key: FFJBIXKLISICDT-UHFFFAOYSA-M
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Description

sodium;3-(N-ethylanilino)propane-1-sulfonate is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific interactions and reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(N-ethylanilino)propane-1-sulfonate involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reaction.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

sodium;3-(N-ethylanilino)propane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

sodium;3-(N-ethylanilino)propane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of sodium;3-(N-ethylanilino)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

sodium;3-(N-ethylanilino)propane-1-sulfonate can be compared with other similar compounds, such as:

  • Aspirin (CID 2244)
  • Salicylsalicylic Acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

sodium;3-(N-ethylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJBIXKLISICDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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